molecular formula C11H10BrNO2 B8672072 methyl 2-(5-bromoindol-1-yl)acetate

methyl 2-(5-bromoindol-1-yl)acetate

Cat. No.: B8672072
M. Wt: 268.11 g/mol
InChI Key: QWMPXNAFPJRQGW-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromoindol-1-yl)acetate is an indole-derived ester featuring a bromine atom at the 5-position of the indole ring and a methyl acetate group attached to the indole nitrogen (N1). The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate for further functionalization, such as cross-coupling reactions. The methyl ester group contributes to its lipophilicity, influencing solubility and bioavailability.

Properties

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 2-(5-bromoindol-1-yl)acetate

InChI

InChI=1S/C11H10BrNO2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3

InChI Key

QWMPXNAFPJRQGW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromoindol-1-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-1H-indole is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination and esterification steps, making the process more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-bromo-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (5-bromo-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

    Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromoindol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, indole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare methyl 2-(5-bromoindol-1-yl)acetate with structurally related indole derivatives, focusing on substituents, molecular properties, synthesis, and biological activities.

Compound Name Substituents Molecular Formula Key Features Biological/Structural Notes
This compound 5-Br, N1-methyl acetate C₁₁H₁₀BrNO₂ Bromine enhances electrophilicity; methyl ester improves lipophilicity. Potential intermediate for drug synthesis.
5-Bromoindole-3-acetic acid (CAS 40432-84-6) 5-Br, C3-acetic acid C₁₀H₈BrNO₂ Carboxylic acid group increases polarity; used in plant growth regulation. Known as a halogenated auxin analog .
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate 5-F, C3-oxoacetate C₁₁H₈FNO₃ Oxo group introduces ketone functionality; fluorine enhances metabolic stability. Neuroprotective and anti-proliferative activities .
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OCH₃, 2-CH₃, C3-ethyl acetate C₁₄H₁₇NO₃ Methoxy and methyl groups sterically hinder interactions; ethyl ester alters pharmacokinetics. Structural studies highlight π-π stacking in crystals .
Ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate 5-Br, C3-oxoacetate C₁₂H₁₀BrNO₃ Combines bromine’s reactivity with a ketone moiety for diverse derivatization. Used in enzymatic studies and as a synthetic precursor .
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate 5-Br, C3-amino acetate C₁₁H₁₁BrN₂O₂ Amino group enables peptide coupling or Schiff base formation. Explored in targeted drug delivery systems .

Key Comparative Insights

Ester vs. Acid Groups: Methyl/ethyl esters (e.g., title compound) exhibit higher membrane permeability than carboxylic acid derivatives (e.g., 5-bromoindole-3-acetic acid), which are more water-soluble but less bioavailable . Functional Group Diversity: The oxo group in methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate introduces a reactive ketone, enabling condensation reactions absent in the title compound .

Synthetic Methodologies The title compound’s synthesis likely parallels that of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, where indole alkylation with methyl bromoacetate occurs under basic conditions (e.g., K₂CO₃) . Amino-substituted analogs (e.g., methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate) require protective strategies to avoid side reactions during esterification .

Structural and Supramolecular Features

  • Crystallographic studies of related compounds (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) reveal offset π-π interactions and hydrogen bonding, which stabilize crystal packing. The title compound’s bromine may induce similar intermolecular halogen bonding .
  • Steric effects from substituents (e.g., 2-methyl in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) reduce conformational flexibility, impacting molecular recognition .

Biological Relevance Fluorinated analogs demonstrate neuroprotective effects, whereas brominated derivatives (like the title compound) are often prioritized for their versatility in Suzuki-Miyaura couplings to generate biaryl structures . Amino-functionalized variants (e.g., methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate) are emerging in prodrug design due to their ability to form pH-sensitive conjugates .

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